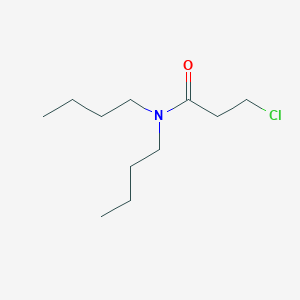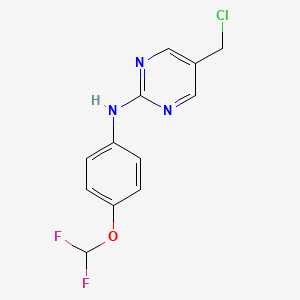
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloromethyl group at the 5-position of the pyrimidine ring and a difluoromethoxyphenyl group attached to the nitrogen atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable difluoromethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, potentially leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different functionalized compounds.
Scientific Research Applications
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-N-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
5-(bromomethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-(chloromethyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The uniqueness of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the chloromethyl and difluoromethoxyphenyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H10ClF2N3O |
|---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
5-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10ClF2N3O/c13-5-8-6-16-12(17-7-8)18-9-1-3-10(4-2-9)19-11(14)15/h1-4,6-7,11H,5H2,(H,16,17,18) |
InChI Key |
SAZAJQVSKDBTSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(C=N2)CCl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
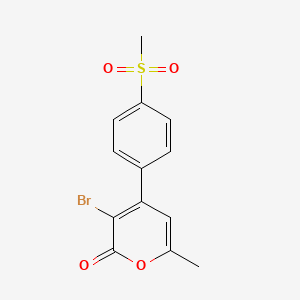
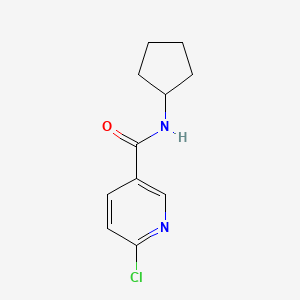
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
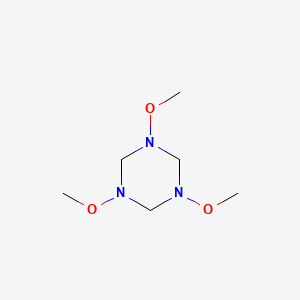
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)

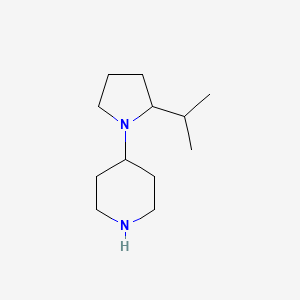

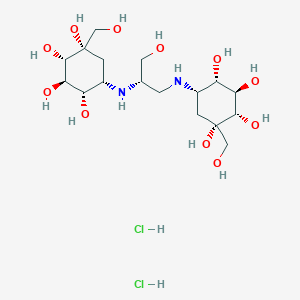
![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)

